molecular formula C24H23N3O5S B11609166 3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11609166
M. Wt: 465.5 g/mol
InChI Key: YBOZYUXIDPGELZ-UHFFFAOYSA-N
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Description

3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and multiple methoxy groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-b]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The introduction of amino and methoxy groups is achieved through nucleophilic substitution and electrophilic aromatic substitution reactions, respectively. The final step often involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature, pressure, and solvent systems, and employing catalytic processes to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can also be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The methoxy groups and the thieno[2,3-b]pyridine core play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)pyridine-2-carboxamide
  • 3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[3,2-b]pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, 3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific structural arrangement, which influences its reactivity and biological activity. The presence of multiple methoxy groups and the thieno[2,3-b]pyridine core contribute to its unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H23N3O5S/c1-29-15-7-5-6-13(10-15)17-9-8-16-20(25)22(33-24(16)27-17)23(28)26-14-11-18(30-2)21(32-4)19(12-14)31-3/h5-12H,25H2,1-4H3,(H,26,28)

InChI Key

YBOZYUXIDPGELZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC)N

Origin of Product

United States

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